6-Chloro-8-fluoroquinazoline-2,4-diamine
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Overview
Description
6-Chloro-8-fluoroquinazoline-2,4-diamine is a chemical compound with the molecular formula C8H6ClFN4 and a molecular weight of 212.61 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroquinazoline-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-8-fluoroquinazoline with ammonia or an amine source to introduce the diamine functionality at the 2,4-positions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroquinazoline-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-8-fluoroquinazoline-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-8-fluoroquinazoline-2,4-diamine include other quinazoline derivatives, such as:
- 6-Chloroquinazoline-2,4-diamine
- 8-Fluoroquinazoline-2,4-diamine
- 6,8-Dichloroquinazoline-2,4-diamine
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability, making it a valuable compound for research and development .
Properties
CAS No. |
143879-76-9 |
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Molecular Formula |
C8H6ClFN4 |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
6-chloro-8-fluoroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6ClFN4/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H,(H4,11,12,13,14) |
InChI Key |
BZMGMAAHSUOBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)N)N)F)Cl |
Origin of Product |
United States |
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